molecular formula C21H22N2O B2888513 1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-58-8

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No. B2888513
CAS RN: 860789-58-8
M. Wt: 318.42
InChI Key: DYSBWMGZHFBWKP-UHFFFAOYSA-N
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Description

Quinolines are a class of organic compounds with the formula C9H7N. They are characterized by a double-ring structure containing a benzene ring fused with a pyridine ring . Quinolines are important in the field of medicinal chemistry due to their presence in many pharmaceuticals .


Synthesis Analysis

There are several methods for synthesizing quinolines. For example, the Combes quinoline synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde . Another method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst .


Molecular Structure Analysis

The molecular structure of quinolines involves a benzene ring fused with a pyridine ring . This gives them unique chemical properties and reactivity.


Chemical Reactions Analysis

Quinolines undergo various chemical reactions, including nucleophilic and electrophilic substitution . They can also participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

Quinolines have unique physical and chemical properties due to their double-ring structure. For example, they have a characteristic fluorescence intensity, thermal stability, and lifetime profile .

Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

One study discusses polymorphic modifications of a compound closely related to the one , highlighting its strong diuretic properties and potential as a new hypertension remedy. Two polymorphic forms were identified, showing differences in molecular organization and crystal packing, which could influence its bioavailability and therapeutic efficacy (Shishkina et al., 2018).

Synthesis of Substituted Derivatives

Another study focuses on the synthesis of substituted pyrrolo[3,2-f]quinolines, illustrating a convenient route to obtain these compounds, which are important for developing novel therapeutic agents. This synthesis approach could be applied to the target compound for generating new derivatives with potential biological activities (Yamashkin et al., 1997).

Electronic Characterization in Solution and Solid State

Research into the electronic characterization of a similar dimethyl dihydropyrroloquinoline derivative reveals its unique color properties due to the electron-donating and withdrawing groups. This study could provide insights into designing derivatives of "1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline" with specific electronic and optical properties for potential applications in materials science or as molecular probes (Hirano et al., 2002).

Antiproliferative Activity of Quinoline Derivatives

The synthesis and evaluation of novel pyrrolo[3,2-f]quinoline derivatives as antiproliferative agents highlight the potential of these compounds in cancer research. The study provides a foundation for further investigation into the anticancer properties of "this compound" derivatives (Ferlin et al., 2001).

Synthesis and Cytotoxic Activity

Another study on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the target compound, demonstrates the utility of these derivatives in developing new chemotherapeutic agents. Such research underlines the importance of structural modifications to enhance the biological activity of these compounds (Deady et al., 2003).

Future Directions

Quinolines continue to be an area of active research in medicinal chemistry due to their presence in many pharmaceuticals and their wide range of biological activities . Future research will likely focus on developing new synthetic methods and exploring new biological activities of quinoline derivatives .

properties

IUPAC Name

1-(2,4-dimethylphenyl)-6-methoxy-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-13-8-9-18(14(2)12-13)23-11-10-16-15(3)22-20-17(21(16)23)6-5-7-19(20)24-4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBWMGZHFBWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCC3=C(N=C4C(=C32)C=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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